molecular formula C9H7N3O B11051749 5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile

Cat. No.: B11051749
M. Wt: 173.17 g/mol
InChI Key: IVKANFWPHAKRRJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile typically involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and carried out under reflux in ethanol to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar cyclization reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C9H7N3O/c1-5-6(2)12-9(13)8(4-11)7(5)3-10/h1-2H3,(H,12,13)

InChI Key

IVKANFWPHAKRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1C#N)C#N)C

Origin of Product

United States

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